molecular formula C12H22BrNO3 B2829590 Tert-butyl 4-(2-bromoethoxy)piperidine-1-carboxylate CAS No. 1552504-74-1

Tert-butyl 4-(2-bromoethoxy)piperidine-1-carboxylate

Cat. No.: B2829590
CAS No.: 1552504-74-1
M. Wt: 308.216
InChI Key: QTESIKRAHHMHFT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-bromoethoxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H22BrNO3 and a molecular weight of 308.22 g/mol . This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Scientific Research Applications

Chemistry: Tert-butyl 4-(2-bromoethoxy)piperidine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of piperidine derivatives, which are important in medicinal chemistry .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on various biological systems. It serves as a precursor for the synthesis of bioactive molecules .

Medicine: The compound is investigated for its potential therapeutic applications. Piperidine derivatives have shown promise in the treatment of neurological disorders and as analgesics .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also employed in the synthesis of specialty chemicals .

Safety and Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

As a derivative of N-Boc piperazine, Tert-butyl 4-(2-bromoethoxy)piperidine-1-carboxylate serves as a useful building block or intermediate in the synthesis of several novel organic compounds . Its diverse biological activities make it an important synthetic strategy in the field of drug discovery . Therefore, future research may focus on exploring its potential applications in the synthesis of new drugs and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-bromoethoxy)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-bromoethoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, introducing the bromoethoxy group into target molecules. This can lead to the formation of covalent bonds with nucleophilic sites on proteins or nucleic acids, thereby altering their function .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-(2-bromoethoxy)piperidine-1-carboxylate is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity and allows for specific types of chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds .

Properties

IUPAC Name

tert-butyl 4-(2-bromoethoxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrNO3/c1-12(2,3)17-11(15)14-7-4-10(5-8-14)16-9-6-13/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTESIKRAHHMHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1552504-74-1
Record name tert-butyl 4-(2-bromoethoxy)piperidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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